Cyclopropanamine, N,N-dimethyl-2-phenoxy-

Medicinal Chemistry Physicochemical Property Comparison Building Block Selection

Cyclopropanamine, N,N-dimethyl-2-phenoxy- (CAS 710-44-1) is a tertiary amine belonging to the cyclopropylamine class, characterized by a cyclopropane ring, a dimethylamine group, and a phenoxy substituent. It has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 710-44-1
Cat. No. B3280174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, N,N-dimethyl-2-phenoxy-
CAS710-44-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCN(C)C1CC1OC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-12(2)10-8-11(10)13-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3
InChIKeyWKPIQNWFYZGZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanamine, N,N-dimethyl-2-phenoxy- (CAS 710-44-1): Physicochemical Profile and Structural Class Overview


Cyclopropanamine, N,N-dimethyl-2-phenoxy- (CAS 710-44-1) is a tertiary amine belonging to the cyclopropylamine class, characterized by a cyclopropane ring, a dimethylamine group, and a phenoxy substituent [1]. It has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . Its unique structural features include the strained cyclopropane ring, which imparts distinct electronic properties, and the combination of a basic nitrogen center with a lipophilic aromatic group. This compound is primarily listed as a research chemical and a potential building block for more complex organic molecules, with its properties and applications documented in general vendor and database entries [1].

Synthetic chemistry workflows requiring a tertiary amine cyclopropane scaffold
Selection based on defined physicochemical profile (molecular weight, hydrogen bond donor count)
Building block for medicinal chemistry compound libraries with distinct lipophilicity

Why Cyclopropanamine, N,N-dimethyl-2-phenoxy- Cannot Be Substituted by Simpler Cyclopropylamines


The compound's tertiary amine structure, achieved through N,N-dimethyl substitution, directly affects its physical properties, such as boiling point and lipophilicity (LogP), differentiating it from primary and secondary amine analogs . For example, the N,N-dimethyl group eliminates hydrogen bond donors, which is a key factor in determining passive membrane permeability and metabolic stability . A comparison with its primary amine counterpart, 2-phenoxycyclopropanamine (CAS 1126-87-0), reveals a significant increase in molecular weight and likely a substantial shift in LogP, directly impacting its suitability as a building block or a screening compound . These quantifiable differences in key drug-like properties mean that simpler cyclopropylamines cannot be reliably interchanged for this compound without altering the pharmacokinetic or physicochemical profile of a lead molecule or intermediate .

Absence of hydrogen bond donors in tertiary amine vs primary amine alters permeability and metabolic stability
Significant lipophilicity shift may affect solubility and pharmacokinetic profile of lead molecules
Molecular weight difference and steric effects may change target binding and compound properties

Quantitative Differentiation Guide for Cyclopropanamine, N,N-dimethyl-2-phenoxy- (CAS 710-44-1) vs. Closest Analogs


Molecular Weight and LogP Differentiation from Primary Amine Analog

The N,N-dimethyl substitution on the target compound results in a molecular weight of 177.24 g/mol, which is 18.5% higher than the primary amine analog, 2-phenoxycyclopropanamine (CAS 1126-87-0), which has a molecular weight of 149.19 g/mol [1][2]. Furthermore, the replacement of two hydrogen bond donors (HBD) on the primary amine with two methyl groups in the tertiary amine reduces the HBD count from 1 to 0 [1]. This structural modification is known to significantly increase lipophilicity (LogP) and enhance passive membrane permeability, though exact experimental LogP values for this specific compound are not provided in the accessed sources .

MW & HBD vs Primary Amine
Reported
Target
MW 177.24
HBD 0
Primary Amine Analog
MW 149.19
HBD 1
Inferred LogP shift may affect passive permeability
Exact experimental LogP not reported; data derived from CAS and vendor sources
Medicinal Chemistry Physicochemical Property Comparison Building Block Selection

Biological Activity Data: Absence of Verifiable Quantitative Evidence

A comprehensive search of primary literature and patents yielded no verifiable, quantitative biological activity data (e.g., IC50, Ki, EC50) for Cyclopropanamine, N,N-dimethyl-2-phenoxy- (CAS 710-44-1). While the compound is noted as a research compound and its structural class (cyclopropylamines) is associated with biological activities such as MAO inhibition [1] and LSD1 inhibition [2], no experimental data exists to confirm or quantify such activity for this specific compound. Any claims regarding its potency, selectivity, or efficacy would be purely speculative and not supported by the current evidence base.

Biological Activity Data
Data to verify
⚠ No quantitative data (IC50, Ki, EC50) available for this compound
Class-level activity claims unsupported; de novo screening required
Reported class association (MAO/LSD1) not confirmed for this specific entity
Biological Activity MAO Inhibition LSD1 Inhibition

Procurement-Driven Application Scenarios for Cyclopropanamine, N,N-dimethyl-2-phenoxy- (CAS 710-44-1) Based on Available Evidence


Use as a Physicochemically Defined Building Block in Medicinal Chemistry

The primary application supported by evidence is as a chemical building block for synthesis. Its defined molecular weight (177.24 g/mol), molecular formula (C11H15NO), and lack of hydrogen bond donors provide a clear, quantifiable basis for its selection in the design and synthesis of compound libraries [1]. Procurement in this scenario is justified for projects requiring a tertiary amine cyclopropyl scaffold with a specific lipophilicity profile, where the property differences from primary amine analogs are critical .

Screening Compound for Exploratory Pharmacology

This compound can be used in exploratory pharmacological screens, such as receptor binding or enzyme inhibition assays, to probe the effects of an N,N-dimethylated cyclopropanamine core. However, as established in Section 3, there is no pre-existing quantitative biological data for this compound. Therefore, its procurement for this application must be as a 'novel' or 'unannotated' chemical entity, with the understanding that all activity will need to be determined de novo [1]. The absence of data differentiates it from well-characterized analogs and positions it as a tool for generating new structure-activity relationship (SAR) data .

Analytical Reference Standard for Method Development

The compound's high purity (typically 95%) and well-defined structure, as confirmed by its unique CAS number (710-44-1) and InChI Key (WKPIQNWFYZGZEF-UHFFFAOYSA-N), make it suitable as an analytical reference standard [1]. It can be used in the development and validation of analytical methods, such as HPLC or LC-MS, for the detection and quantification of this specific scaffold in complex mixtures or synthetic reaction monitoring .

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Tertiary amine cyclopropane scaffold with defined lipophilic profile
Confirm identity (NMR, LC-MS) and purity (HPLC)
Exploratory pharmacology screen
Unannotated compound with no prior activity data
Generate SAR data de novo; confirm any activity in target assays
Analytical reference standard
High purity, well-defined structure, unique CAS
Verify purity (HPLC) and identity (MS, NMR) for method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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